7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane

Electrochemistry Sulfonamide reactivity Nitroarene reduction

7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane (CAS 928754-03-4; molecular formula C12H15N3O4S; MW 297.33) is a bicyclic sulfonamide composed of a fused 3,7-diazabicyclo[4.2.0]octane scaffold bearing a 2-nitrophenylsulfonyl (ortho-nosyl) group at the 7-position. The [4.2.0] bicyclic framework comprises a six-membered piperidine ring fused to a four-membered azetidine ring, creating a conformationally constrained diamine topology.

Molecular Formula C12H15N3O4S
Molecular Weight 297.33 g/mol
Cat. No. B15324120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane
Molecular FormulaC12H15N3O4S
Molecular Weight297.33 g/mol
Structural Identifiers
SMILESC1CNCC2C1N(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C12H15N3O4S/c16-15(17)11-3-1-2-4-12(11)20(18,19)14-8-9-7-13-6-5-10(9)14/h1-4,9-10,13H,5-8H2
InChIKeyDUUIXIHKLMAEGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane CAS 928754-03-4: Structural Identity, Physicochemical Profile, and Class Context


7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane (CAS 928754-03-4; molecular formula C12H15N3O4S; MW 297.33) is a bicyclic sulfonamide composed of a fused 3,7-diazabicyclo[4.2.0]octane scaffold bearing a 2-nitrophenylsulfonyl (ortho-nosyl) group at the 7-position . The [4.2.0] bicyclic framework comprises a six-membered piperidine ring fused to a four-membered azetidine ring, creating a conformationally constrained diamine topology . The diazabicyclo[4.2.0]octane scaffold class has been investigated in two major therapeutic contexts: as neuronal nicotinic acetylcholine receptor (nAChR) modulators and as β-lactamase inhibitor cores [1][2]. The ortho-nosyl substituent confers distinct reactivity as both a protecting and activating group for the sulfonamide nitrogen [3].

Why 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane Cannot Be Interchanged with Closest In-Class Analogs


The diazabicyclo[4.2.0]octane chemical space encompasses multiple non-interchangeable sub-classes defined by three orthogonal structural variables: (i) nitrogen atom regiochemistry (3,7- vs. 3,8- vs. 2,7- vs. 1,4-diazabicyclo substitution patterns), (ii) the nitro group position on the phenylsulfonyl ring (ortho vs. para), and (iii) the nature of the substituent at the second nitrogen (e.g., sulfonyl, Boc, Cbz, alkyl/aryl). These variables are not merely nomenclature distinctions; they dictate fundamental differences in amine basicity, nucleophilicity, metabolic stability, hydrogen-bonding capacity, and protein binding site complementarity [1][2]. The 3,7-regioisomer places the free secondary amine on the piperidine ring (N3) and the sulfonamide on the azetidine ring (N7), whereas the more extensively studied 3,8-diazabicyclo[4.2.0]octane scaffold—the basis of picomolar nAChR ligands—reverses this topology [3]. For procurement decisions, assuming functional equivalence between 3,7- and 3,8-diazabicyclo[4.2.0]octane derivatives or between ortho- and para-nitrophenylsulfonyl variants risks selecting a compound with different reactivity, different biological target engagement profile, and different synthetic processing requirements.

Quantitative Differentiation Evidence for 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane Versus Closest Comparators


Ortho-Nitrophenylsulfonyl vs. Para-Nitrophenylsulfonyl: 10-Fold Difference in Anion Radical Disproportionation Kinetics

The target compound bears a 2-nitrophenylsulfonyl (ortho-nosyl) group at N7. In a direct electrochemical comparison of ortho- vs. para-nitrobenzenesulfonamide derivatives, the anion radical disproportionation rate constant for the ortho isomer was kdisp(ortho) = 700 M⁻¹ s⁻¹, compared to kdisp(para) = 7000 M⁻¹ s⁻¹ for the para isomer—a 10-fold difference [1]. This establishes that ortho-nitrophenylsulfonamides exhibit fundamentally different redox chemistry from their para-nitro counterparts. The closest commercial analog, 8-(4-nitrobenzenesulfonyl)-3,8-diazabicyclo[4.2.0]octane (CAS 2138072-20-3), incorporates a para-nitro group and would therefore be expected to undergo electrochemical reduction approximately 10× faster under identical conditions. Additionally, the ortho-nitro group enables intramolecular hydrogen bonding with the sulfonamide moiety, a conformational feature absent in para-substituted analogs [2].

Electrochemistry Sulfonamide reactivity Nitroarene reduction

Regiochemistry Distinction: 3,7-Diazabicyclo[4.2.0]octane vs. 3,8-Diazabicyclo[4.2.0]octane as Independently Claimed Scaffolds in nAChR Patent Filings

The Targacept patent US20100144700A1 explicitly enumerates 3,7-diazabicyclo[4.2.0]octane, 3,8-diazabicyclo[4.2.0]octane, 2,7-diazabicyclo[4.2.0]octane, and 3,6-diazabicyclo[3.2.1]octane as distinct, independently claimed diazabicyclic cores for neuronal nAChR α4β2 subtype modulation [1]. This demonstrates that the 3,7- and 3,8-regioisomers are recognized as non-equivalent scaffolds in medicinal chemistry intellectual property. The extensively characterized 3,8-diazabicyclo[4.2.0]octane class has demonstrated picomolar binding affinity (Ki) and nanomolar functional agonist potency (EC50) at the hα4β2 nAChR subtype [2], whereas direct pharmacological data for 3,7-diazabicyclo[4.2.0]octane derivatives remain largely unreported in the open literature. However, the 3,7-regioisomer places the unsubstituted secondary amine at position 3 (piperidine ring nitrogen), with a predicted pKa of approximately 10.45 ± 0.20 , compared to position 8 (azetidine ring nitrogen) in the 3,8-regioisomer. This topological difference impacts both the steric environment and electronic properties of the free amine, which is critical for further functionalization (e.g., acylation, reductive amination) or for engaging biological targets.

Nicotinic acetylcholine receptor CNS drug discovery Scaffold topology

Nosyl Group Orthogonal Deprotection: Thiophenol-Mediated Cleavage Specificity Enables Stepwise Synthetic Differentiation from Boc/Cbz Analogs

The 2-nitrophenylsulfonyl (nosyl) group on the target compound provides orthogonal deprotection capability that distinguishes it from the widely available Boc-protected 3,7-diazabicyclo[4.2.0]octane analogs (e.g., CAS 1417789-72-0). The nosyl group is stable to strong acids (TFA, HCl) and bases (hydroxide) but is selectively removed under mild conditions using thiolate nucleophiles such as thiophenol/K2CO3 or HSCH2CH2OH/DBU in DMF, yielding the free amine in high to excellent yield [1]. In contrast, the Boc group is acid-labile and the Cbz group requires hydrogenolysis. This orthogonality means the target compound can be subjected to acidic conditions that would cleave Boc without affecting the nosyl-protected N7 position, enabling sequential, site-selective functionalization of the 3,7-diazabicyclo[4.2.0]octane scaffold [2]. Furthermore, the nosyl group serves a dual role: it protects the amine from exhaustive alkylation while simultaneously activating it for selective monoalkylation via the Fukuyama amine synthesis protocol [2]. Neither Boc nor Cbz analogs provide this combined protection–activation capability.

Protecting group strategy Solid-phase synthesis Orthogonal deprotection

Commercial Purity Benchmark and Discontinuation Status: 97% Specification from AKSci vs. Discontinued Supply at CymitQuimica

The target compound is commercially available from AKSci (catalog 8223EQ) with a minimum purity specification of 97% . An alternative supplier, CymitQuimica (catalog 10-F745670), lists the compound as 'Discontinued' with no active inventory . Fluorochem also lists this compound (catalog 373845) as an active catalog item . In contrast, the closely related 8-(4-nitrobenzenesulfonyl)-3,8-diazabicyclo[4.2.0]octane (CAS 2138072-20-3) is listed on Chemsrc without active commercial supplier links, suggesting limited or no active commercial availability for the 3,8-/para-nitro constitutional isomer . The 97% purity specification from AKSci provides a verifiable quality benchmark for procurement; no comparable purity specification with batch traceability is documented for the para-nitro regioisomer in publicly accessible vendor databases.

Chemical procurement Purity specification Supply chain

Predicted pKa Differential: Free Secondary Amine Basicity Governs Protonation State and Salt Formation in the 3,7-Diazabicyclo[4.2.0]octane System

The free secondary amine at N3 of the 3,7-diazabicyclo[4.2.0]octane scaffold has a predicted pKa of 10.45 ± 0.20, as reported for the closely related (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane and (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane . This places the amine in the moderately basic range typical of secondary amines in six-membered rings, but the fused azetidine ring introduces conformational constraints that differentiate it from simple piperidine derivatives (pKa ~11.2 for piperidine itself) [1]. By comparison, the 1,4-diazabicyclo[4.2.0]octane regioisomer bears the amine nitrogens within the piperazine-like ring system, conferring different basicity and hydrogen-bonding geometry . The predicted boiling point of 295.4 ± 40.0 °C and predicted density of 1.076 ± 0.06 g/cm³ for the Boc-protected 3,7-diazabicyclo[4.2.0]octane scaffold provide additional physicochemical reference points for handling and formulation.

Amine basicity pKa prediction Salt formation

Evidence Gap Advisory: No Direct Head-to-Head Pharmacological Potency Data Available for the Target Compound

A comprehensive search of peer-reviewed literature (PubMed, SciFinder), patent databases, and vendor technical documentation did not identify any published direct head-to-head comparison of 7-((2-nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane against a named comparator in a pharmacological assay (binding affinity, functional potency, enzyme inhibition, or cellular activity). The 3,8-diazabicyclo[4.2.0]octane scaffold has been extensively characterized by Frost et al. (2006) at the hα4β2 nAChR, with multiple compounds exhibiting picomolar Ki values and nanomolar EC50 values, and efficacy demonstrated in the rat formalin pain model [1]. The 3,7-diazabicyclo[4.2.0]octane scaffold is listed alongside the 3,8-scaffold in nAChR patent filings but without disclosed potency data [2]. The target compound's differentiation from closely related analogs therefore rests on structural, physicochemical, and synthetic utility grounds, as detailed in Evidence Items 1–5 above. Researchers requiring pharmacological potency as a primary selection criterion should request custom screening data from the vendor or commission a head-to-head profiling study.

Evidence gap Pharmacology Procurement risk

Procurement-Relevant Application Scenarios for 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane Based on Differential Evidence


Orthogonal Protection Strategy in Multi-Step Synthesis of 3,7-Diazabicyclo[4.2.0]octane Derivatives

The target compound's nosyl group at N7 enables an orthogonal protection strategy unavailable with Boc- or Cbz-protected 3,7-diazabicyclo[4.2.0]octane analogs. In a synthetic sequence requiring acidic conditions (e.g., TFA-mediated Boc deprotection at N3, or acidic workup), the nosyl group remains intact while a Boc group would be cleaved. This allows sequential, site-selective functionalization: first, N3 can be elaborated (acylation, alkylation, or amide coupling) while N7 remains protected; then, the nosyl group can be selectively removed using thiophenol/K2CO3 under non-acidic, non-hydrogenolytic conditions to liberate N7 for further chemistry [1][2]. This orthogonal deprotection logic is particularly valuable in solid-phase synthesis and in the construction of unsymmetrically substituted diazabicyclo[4.2.0]octane libraries for medicinal chemistry screening [1].

Exploratory nAChR Ligand Discovery Leveraging Underexplored 3,7-Scaffold Topology

The 3,7-diazabicyclo[4.2.0]octane core represents an underexplored scaffold within the nAChR modulator patent landscape. The Targacept patent US20100144700A1 explicitly claims this scaffold alongside the more established 3,8-diazabicyclo[4.2.0]octane core for α4β2 nAChR modulation [1]. The Frost et al. (2006) SAR series, which established picomolar-affinity nAChR ligands, was conducted exclusively on the 3,8-scaffold [2]. This leaves the 3,7-scaffold as an open territory for structure–activity relationship exploration. The target compound, with its nosyl protecting group at N7, serves as a direct starting point for library synthesis: the nosyl group can be removed to expose the azetidine N7 for diversification, or retained as a functional handle. The predicted pKa of ~10.45 for the N3 secondary amine provides a protonatable center for potential cation–π interactions at the nAChR orthosteric site.

Electrochemical or Redox-Active Probe Development Exploiting Ortho-Nitro Reactivity Difference

The 10-fold slower disproportionation kinetics of ortho-nitrobenzenesulfonamide anion radicals (kdisp = 700 M⁻¹ s⁻¹) relative to para-nitro analogs (kdisp = 7000 M⁻¹ s⁻¹) [1] establishes a measurable electrochemical differentiation. This property is relevant for designing nitroreductase-sensitive prodrugs, electrochemical sensors, or caged fluorogenic probes where the release rate of the active species is controlled by the nitro group reduction kinetics. The ortho-nitro group also enables intramolecular hydrogen bonding with the sulfonamide NH, a conformational feature that can influence molecular recognition and metabolic stability [2]. The 3,7-diazabicyclo[4.2.0]octane scaffold further provides two amine functionalization sites for tuning solubility, targeting, or reporter group attachment.

Reference Standard for Analytical Method Development on Diazabicyclo[4.2.0]octane Constitutional Isomers

7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane (CAS 928754-03-4, MW 297.33) and 8-(4-nitrobenzenesulfonyl)-3,8-diazabicyclo[4.2.0]octane (CAS 2138072-20-3, MW 297.33) are constitutional isomers with identical molecular formula (C12H15N3O4S) and molecular weight [1][2]. As such, they cannot be distinguished by MS alone and require chromatographic separation (HPLC, UPLC) or NMR for unambiguous identification. The 97% purity specification from AKSci provides a benchmark for use as a reference standard in method development, impurity profiling, or isomer separation studies. The documented availability from at least one active supplier (AKSci) supports use as a characterized reference material for laboratories developing analytical methods for diazabicyclo[4.2.0]octane-containing compounds.

Quote Request

Request a Quote for 7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.